molecular formula C22H30ClNO2 B5093673 1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride

1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride

Cat. No.: B5093673
M. Wt: 375.9 g/mol
InChI Key: ZVBVOEVOZUFJHU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride typically involves the reaction of 4-benzylpiperidine with phenylmethoxypropanol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis, thereby preventing the formation of toxic amyloid plaques in the brain. Additionally, it exerts neuroprotective effects by inhibiting reactive oxygen species generation and stabilizing α-helical content in amyloid-beta peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride is unique due to its multitargeted potential in the treatment of neurodegenerative diseases. Unlike other similar compounds, it has shown promising results in inhibiting amyloid-beta fibrillogenesis and providing neuroprotection .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c24-22(18-25-17-21-9-5-2-6-10-21)16-23-13-11-20(12-14-23)15-19-7-3-1-4-8-19;/h1-10,20,22,24H,11-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBVOEVOZUFJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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